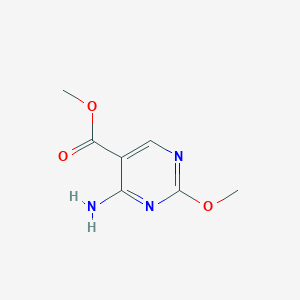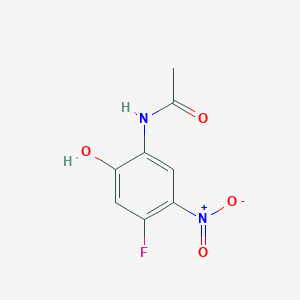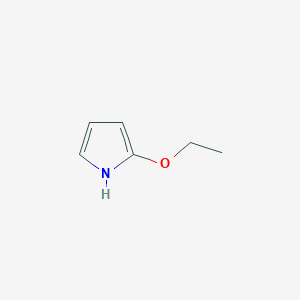
2-ethoxy-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered nitrogen-containing aromatic rings that are significant in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of this compound with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1H-pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., bromine, chlorine), sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-Ethoxy-1H-pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethoxy-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1H-pyrrole: Similar structure with a methoxy group instead of an ethoxy group.
2-Phenyl-1H-pyrrole: Contains a phenyl group attached to the pyrrole ring.
2-Methyl-1H-pyrrole: Features a methyl group on the pyrrole ring.
Uniqueness
2-Ethoxy-1H-pyrrole is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other pyrrole derivatives may not be as effective .
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
2-ethoxy-1H-pyrrole |
InChI |
InChI=1S/C6H9NO/c1-2-8-6-4-3-5-7-6/h3-5,7H,2H2,1H3 |
InChI Key |
FHXWNWWJXXLTQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)
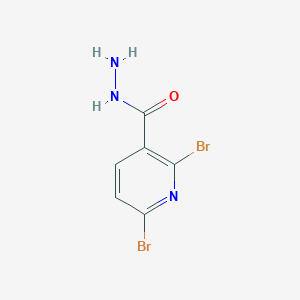

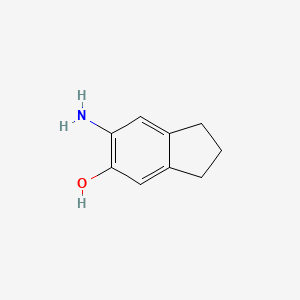
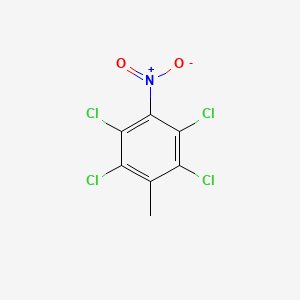

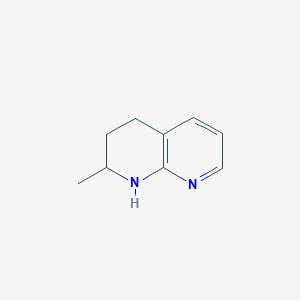
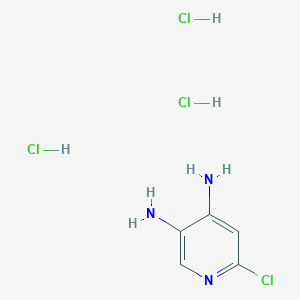
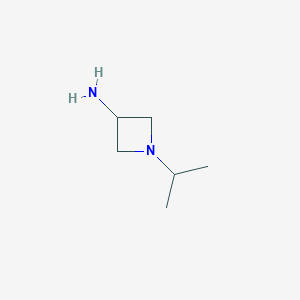
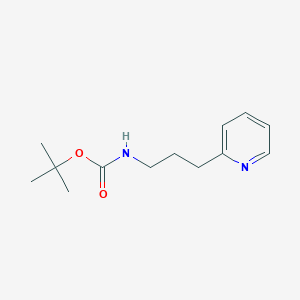
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
